2-(1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
2-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-component reactions. For example, the synthesis of highly substituted imidazole derivatives can be achieved from α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and can be conducted on a gram scale, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1343312-31-1 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)6-8-3-4-9(6)2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
RUNGRIFDFFUCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)C(=O)O |
Origin of Product |
United States |
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